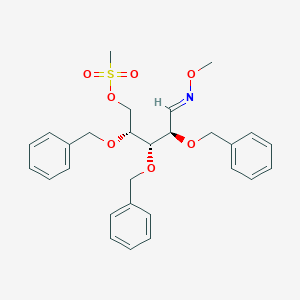![molecular formula C8H4BrNO2 B12866104 2-Bromobenzo[d]oxazole-4-carbaldehyde](/img/structure/B12866104.png)
2-Bromobenzo[d]oxazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromobenzo[d]oxazole-4-carbaldehyde is a heterocyclic compound that contains both bromine and oxazole functional groups. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromobenzo[d]oxazole-4-carbaldehyde typically involves the bromination of benzo[d]oxazole derivatives. One common method starts with 2-aminophenol, which undergoes cyclization with formic acid to form benzo[d]oxazole. This intermediate is then brominated using bromine or N-bromosuccinimide to yield 2-Bromobenzo[d]oxazole. The final step involves formylation using Vilsmeier-Haack reaction conditions, where the compound is treated with phosphorus oxychloride and dimethylformamide to introduce the aldehyde group at the 4-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromobenzo[d]oxazole-4-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzo[d]oxazole derivatives.
Oxidation: Formation of 2-Bromobenzo[d]oxazole-4-carboxylic acid.
Reduction: Formation of 2-Bromobenzo[d]oxazole-4-methanol.
Aplicaciones Científicas De Investigación
2-Bromobenzo[d]oxazole-4-carbaldehyde is utilized in various scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Used in the development of fluorescent probes and bioactive molecules.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 2-Bromobenzo[d]oxazole-4-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the aldehyde group can participate in nucleophilic addition reactions. These interactions are facilitated by the electron-withdrawing nature of the bromine atom, which enhances the electrophilicity of the aldehyde group .
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorobenzo[d]oxazole-4-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
2-Fluorobenzo[d]oxazole-4-carbaldehyde: Contains a fluorine atom, offering different reactivity and properties.
2-Iodobenzo[d]oxazole-4-carbaldehyde: Iodine substitution provides unique reactivity due to its larger atomic size and lower bond dissociation energy.
Uniqueness
2-Bromobenzo[d]oxazole-4-carbaldehyde is unique due to the specific reactivity imparted by the bromine atom. Bromine’s moderate electronegativity and size allow for balanced reactivity in substitution and addition reactions, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C8H4BrNO2 |
|---|---|
Peso molecular |
226.03 g/mol |
Nombre IUPAC |
2-bromo-1,3-benzoxazole-4-carbaldehyde |
InChI |
InChI=1S/C8H4BrNO2/c9-8-10-7-5(4-11)2-1-3-6(7)12-8/h1-4H |
Clave InChI |
ODIIDGIXLPJSAS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)OC(=N2)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Benzenesulfonyl)-3-bromo-5-fluoro-2-[(oxan-2-yloxy)methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866023.png)
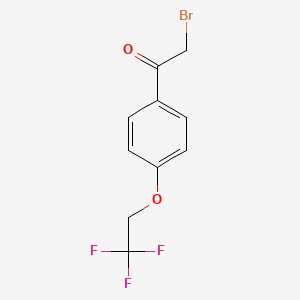
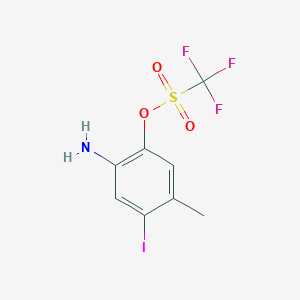
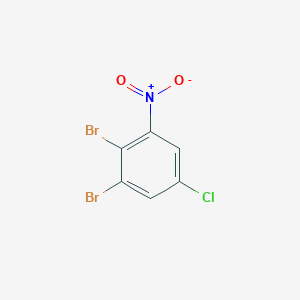
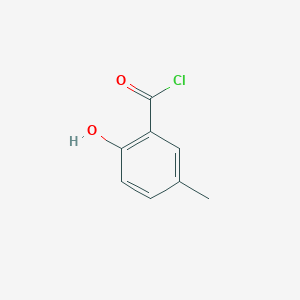
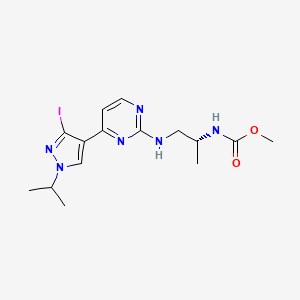
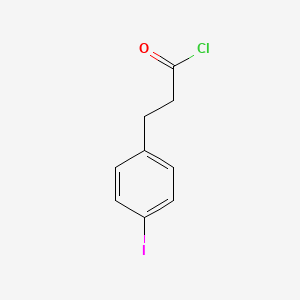


![[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine](/img/structure/B12866094.png)

![9-Ethyl-6,11-dihydro-6,6-dimethyl-10-[4-(4-morpholinyl)-1-piperidinyl]-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B12866108.png)
